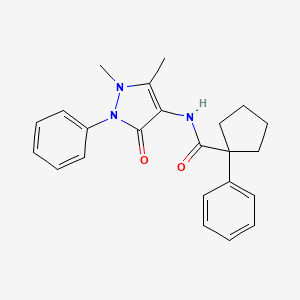

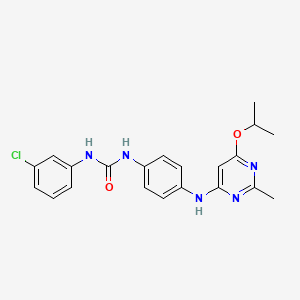

![molecular formula C14H14N2O3S B2659843 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320458-49-7](/img/structure/B2659843.png)

6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (–OCH3) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Pyrrolidine rings can undergo various reactions, including ring-opening, substitution, and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyrrolidine ring and the methoxyphenyl group could influence its polarity, solubility, and stability .Applications De Recherche Scientifique

Influence on Neurotransmission

Research into sulfonated pyrrolidine derivatives, akin to the specified compound, has demonstrated their potential in influencing neurotransmitter systems, particularly the 5-HT6 receptor, which is implicated in cognitive functions. For instance, sulfonated aryl pyridyl sulfones have been investigated for their binding properties to the 5-HT6 receptor, showing promise as antagonists with potential therapeutic applications for cognitive deficits (Riemer et al., 2003).

Material Science Applications

In material science, derivatives containing pyridine and sulfone moieties have been synthesized for the development of novel fluorinated polyamides. These polymers exhibit high thermal stability, low moisture absorption, and excellent dielectric properties, suitable for electronic and optical applications (Liu et al., 2013).

Synthetic Chemistry

The compound's framework facilitates the synthesis of sulfonated tetrahydropyridine derivatives through radical reactions, showcasing a method for generating sulfonyl radicals that initiate radical cyclization processes. This synthetic route opens pathways for creating diverse heterocyclic structures with potential utility in medicinal chemistry and drug development (An & Wu, 2017).

Antimicrobial Activity

Research on N-substituted pyrrolin-2-ones has highlighted their antimicrobial properties. Compounds synthesized from 1-aryl-5-methoxypyrrolones, through rearrangements and reactions with various nucleophiles, have shown promising antimicrobial activities, indicating the potential of sulfonamide-based heterocycles in developing new antimicrobial agents (Akbari et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-12-5-2-6-13(8-12)20(17,18)16-9-11-4-3-7-15-14(11)10-16/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPLVHPACHTHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

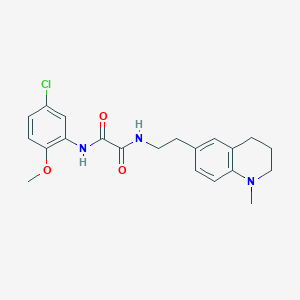

![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

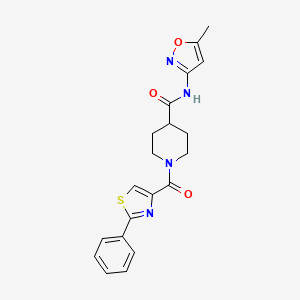

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)

![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)

![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)

![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)

![Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2659780.png)